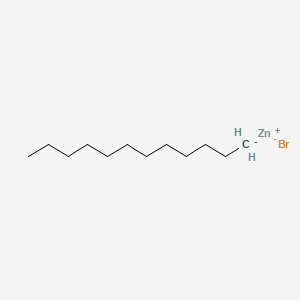

Bromozinc(1+) dodecan-1-ide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thermal and Structural Behavior of Synthetic Lipids

Research on synthetic lipids such as Dioctadecyldimethylammonium Bromide (DODAB) has provided insights into their thermal and structural behavior, useful in understanding the potential applications of similar compounds. DODAB, a double-chain cationic lipid, assembles as bilayer structures in aqueous solutions, showing varied structural formations based on lipid concentration and temperature. Studies utilizing differential scanning calorimetry (DSC) and X-ray scattering have revealed the co-existence of unilamellar vesicles (ULVs) and multilamellar structures (MLSs) within certain concentration ranges, exhibiting different states such as subgel, gel, or liquid crystalline based on the temperature. These findings contribute to the broader understanding of how similar compounds might behave in different conditions, offering potential applications in drug delivery systems, nanotechnology, and materials science (Feitosa et al., 2012).

Bilayer-forming Synthetic Lipids as Carriers

The role of bilayer-forming synthetic lipids, notably DODA salts (including bromide variants), in interacting with cellular structures has been extensively studied. These compounds demonstrate the ability to adsorb onto cell surfaces, causing changes in cell viability across a range of concentrations. Such interactions highlight the potential of these synthetic lipids as antimicrobial agents and in the delivery of drugs, genes, or vaccines. The versatility of these compounds in forming bilayers and interacting with biological membranes underscores their potential in biomedical applications and pharmaceutical development (Carmona-Ribeiro, 2003).

Novel Applications of Synthetic Lipids

Further studies on DODAB have explored its novel applications beyond traditional uses, emphasizing its combination with biomolecules and interfaces. This cationic lipid's self-assembly properties in aqueous solutions have paved the way for its use in designing nanoparticles, modifying interfaces, and enhancing the delivery of drugs, vaccines, and genes. The unique characteristics of DODAB, such as its ability to form stable bilayer structures, make it a promising candidate for various fields, including nanotechnology, biotechnology, and materials science (Carmona-Ribeiro, 2017).

Propriétés

IUPAC Name |

bromozinc(1+);dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOIAJLLFXXFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641405 | |

| Record name | Bromozinc(1+) dodecan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869589-06-0 | |

| Record name | Bromozinc(1+) dodecan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

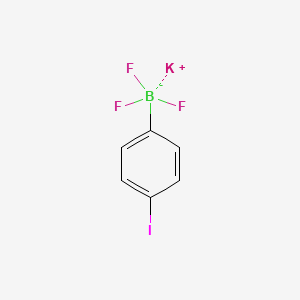

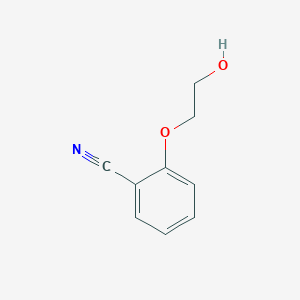

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

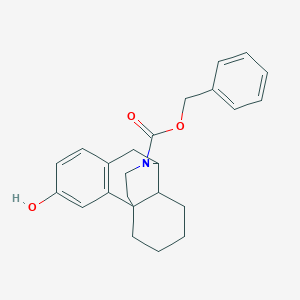

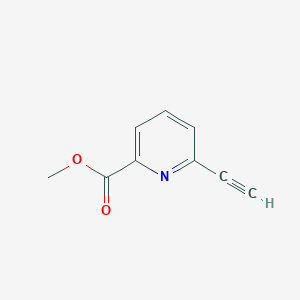

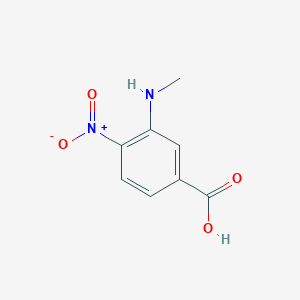

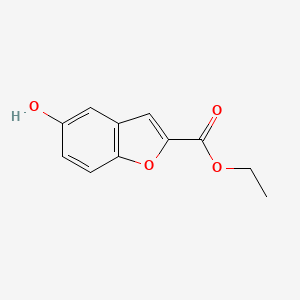

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)